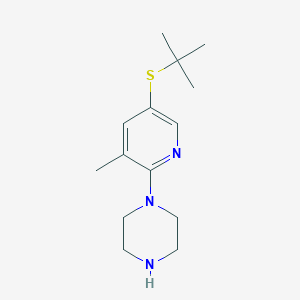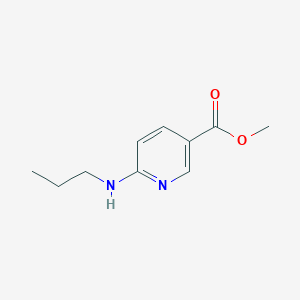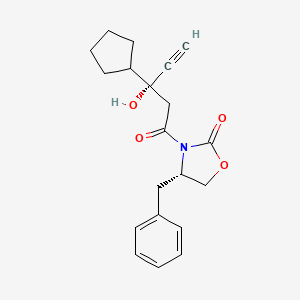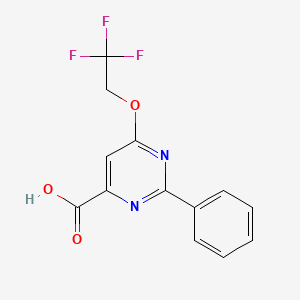
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine is a complex organic compound featuring a piperazine ring substituted with a tert-butylthio group and a methylpyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 5-(tert-butylthio)-3-methylpyridine with piperazine under controlled conditions. The tert-butylthio group is introduced via a nucleophilic substitution reaction, where tert-butylthiol reacts with a suitable pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .
Applications De Recherche Scientifique
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The tert-butylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological effects .
Comparaison Avec Des Composés Similaires
tert-Butylthiol: A simpler compound with a similar tert-butylthio group, used in various chemical reactions.
Piperazine: A basic structure that forms the core of many pharmaceutical compounds.
3-Methylpyridine: A precursor in the synthesis of more complex pyridine derivatives.
Uniqueness: 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a tert-butylthio group and a piperazine ring allows for diverse chemical modifications and applications .
Propriétés
Formule moléculaire |
C14H23N3S |
|---|---|
Poids moléculaire |
265.42 g/mol |
Nom IUPAC |
1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C14H23N3S/c1-11-9-12(18-14(2,3)4)10-16-13(11)17-7-5-15-6-8-17/h9-10,15H,5-8H2,1-4H3 |
Clé InChI |
RAFZQFPFJYDADE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2CCNCC2)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)
![(R)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11791710.png)


![2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11791717.png)




![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11791751.png)
![Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791752.png)


